4-(Chloromethyl)piperidine

Description

Significance as a Key Intermediate in Organic Synthesis

At its core, 4-(Chloromethyl)piperidine serves as a crucial building block in the synthesis of a wide array of organic compounds. The piperidine (B6355638) ring is a common motif in many biologically active molecules and pharmaceuticals. mdpi.com The presence of a reactive chloromethyl group at the 4-position of this ring provides a convenient handle for chemists to introduce the piperidine scaffold into larger, more complex structures. This strategic placement allows for a variety of chemical transformations, making it an essential tool for synthetic chemists aiming to construct novel molecules with specific functionalities and properties. Its role as an intermediate is pivotal in the development of new drugs and other fine chemicals.

Overview of its Structural Features and Reactivity Potential

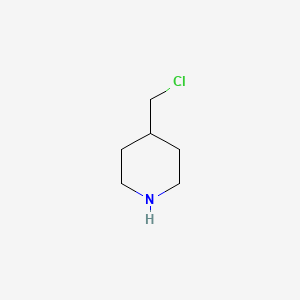

The structure of this compound consists of a six-membered saturated nitrogen-containing heterocycle, the piperidine ring, with a chloromethyl (-CH2Cl) substituent at the fourth carbon atom. pharmaffiliates.com This seemingly simple arrangement imparts a significant degree of chemical reactivity. The key to its utility lies in the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. smolecule.com This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. The piperidine nitrogen can also participate in reactions, although its reactivity can be modulated by the use of protecting groups.

Scope of Academic and Industrial Research Endeavors

The versatility of this compound has led to its widespread use in both academic and industrial research settings. In academia, it is frequently employed in the synthesis of novel compounds for the exploration of fundamental chemical principles and the development of new synthetic methodologies. Its predictable reactivity makes it an excellent model system for studying reaction mechanisms.

In the industrial sector, particularly in pharmaceutical and agrochemical research, this compound and its derivatives are key intermediates in the synthesis of a multitude of commercial products. Its incorporation into drug candidates can influence their pharmacological properties. The piperidine moiety is a well-known pharmacophore found in numerous central nervous system (CNS) active agents. Consequently, derivatives of this compound are investigated for a range of potential therapeutic applications. evitachem.com Research has explored its use in the synthesis of compounds with potential antidepressant and antimicrobial activities.

Below is a table summarizing some of the key properties and identifiers for this compound:

| Property | Value |

| CAS Number | 58013-32-4 pharmaffiliates.comsimsonpharma.com |

| Molecular Formula | C6H12ClN pharmaffiliates.comsimsonpharma.com |

| Molecular Weight | 133.62 g/mol pharmaffiliates.comsimsonpharma.com |

| Synonyms | Piperidine, 4-(chloromethyl)- pharmaffiliates.comsimsonpharma.com |

The hydrochloride salt of this compound is also commonly used in synthesis due to its improved stability and handling characteristics.

| Property | Value |

| CAS Number | 1822-61-3 capotchem.cn |

| Molecular Formula | C6H13Cl2N |

| Molecular Weight | 170.08 g/mol |

The reactivity of the chloromethyl group allows for a variety of synthetic transformations. A general representation of its synthetic utility is the reaction with a generic nucleophile (Nu-), leading to the formation of a new bond and the displacement of the chloride ion.

Reaction Scheme:

This fundamental reaction underscores the importance of this compound as a versatile electrophilic building block in the construction of diverse molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIGJVMEFKRSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330371 | |

| Record name | 4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58013-32-4 | |

| Record name | 4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloromethyl Piperidine and Its Derivatives

Direct Synthesis Routes and Optimization Studies

Direct synthesis aims to construct the target molecule efficiently from readily available precursors. Key strategies include the transformation of functional groups on a pre-existing piperidine (B6355638) ring or, less commonly, the direct functionalization of the saturated heterocyclic system.

A prevalent and effective method for synthesizing 4-chloropiperidine (B1584346) derivatives involves the substitution of a hydroxyl group from a corresponding piperidinol, such as N-methylpiperidin-4-ol. chemicalbook.com Thionyl chloride (SOCl₂) is a common and highly effective reagent for this transformation, converting the alcohol into the desired alkyl chloride. orgsyn.orgmasterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

The reaction conditions for the chlorination of piperidinols with thionyl chloride are crucial for achieving high yields and minimizing side reactions. The process is typically performed in an inert organic solvent to control the reaction rate and temperature.

Commonly used solvents include chlorinated hydrocarbons like dichloromethane (B109758) or aromatic hydrocarbons such as toluene. chemicalbook.comgoogle.com The choice of solvent can influence reaction kinetics and the solubility of intermediates and reagents. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) gas produced as a byproduct. chemicalbook.com This prevents the formation of hydrochloride salts of the amine, which could precipitate and complicate the reaction.

Temperature control is critical. The addition of thionyl chloride is often performed dropwise at a controlled temperature, for instance between 20°C and 40°C, to manage the exothermic nature of the reaction. chemicalbook.com Following the addition, the mixture is typically stirred for a period to ensure the reaction goes to completion.

A specific patented procedure details dissolving N-methylpiperidin-4-ol and triethylamine in dichloromethane. chemicalbook.com Thionyl chloride is then added dropwise while maintaining the temperature between 20°C and 40°C. After the addition is complete, the reaction is stirred at 40°C for two hours to ensure full conversion. chemicalbook.com

Optimizing the yield and ensuring the high purity of the final product are paramount. The molar ratio of the reactants is a key parameter to control. An excess of thionyl chloride is often used to ensure complete conversion of the alcohol. chemicalbook.comgoogle.com For example, a molar ratio of two equivalents of thionyl chloride to one equivalent of N-methylpiperidin-4-ol has been reported. chemicalbook.com The use of a significant excess of a base, such as five equivalents of triethylamine, helps to effectively scavenge the generated HCl. chemicalbook.com

Upon completion, the reaction is typically quenched by adding water. chemicalbook.com The product is then extracted into an organic solvent. Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques include reduced pressure distillation, which is effective for separating the volatile product from less volatile impurities. chemicalbook.com Following a described optimized procedure, N-methylpiperidine-4-chloride can be obtained with high purity and yield. chemicalbook.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Starting Material | N-methylpiperidin-4-ol | chemicalbook.com |

| Reagent | Thionyl chloride (2 eq.) | chemicalbook.com |

| Base | Triethylamine (5 eq.) | chemicalbook.com |

| Solvent | Dichloromethane | chemicalbook.com |

| Temperature | 20°C to 40°C | chemicalbook.com |

| Reaction Time | 2 hours post-addition | chemicalbook.com |

| Purification | Reduced pressure distillation | chemicalbook.com |

| Reported Yield | 80% | chemicalbook.com |

| Reported Purity (HPLC) | >98% | chemicalbook.com |

The direct chlorination of a C-H bond on the piperidine ring is a more advanced and less conventional approach compared to the functional group interconversion of piperidinols. This method falls under the category of C-H functionalization, a field of growing importance in organic synthesis. news-medical.net Such a strategy could theoretically offer a more atom-economical route by avoiding the pre-installation of a hydroxyl group.

Methodologies for the selective C-H chlorination of saturated hydrocarbons often involve radical-based processes. For instance, selective chlorination of complex molecules has been achieved using N-chloroamines, such as N-chlorosuccinimide (NCS), in the presence of an aminium radical catalyst under photolytic conditions. scientificupdate.com The selectivity of the chlorination can be directed by the steric and electronic properties of the catalyst and substrate. scientificupdate.com While these methods demonstrate the potential for direct C-H chlorination, achieving high regioselectivity at the 4-position of an unsubstituted piperidine ring remains a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds at the 2-, 3-, and 4-positions.

Chlorination of Piperidinols (e.g., N-methylpiperidin-4-ol) with Thionyl Chloride

Alkylation and Quaternization Strategies

The nitrogen atom of the piperidine ring is a key site for further molecular elaboration through alkylation and quaternization. These reactions expand the chemical diversity of 4-(chloromethyl)piperidine derivatives, enabling their use in a wider range of applications.

Quaternary ammonium (B1175870) salts are compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com The nitrogen atom in N-substituted this compound derivatives, which is a tertiary amine, can act as a nucleophile and react with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. nih.govtaylorandfrancis.com This conversion is a standard SN2 reaction.

The reaction is typically carried out by treating the tertiary amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) in a suitable polar solvent. googleapis.comchemicalforums.com The presence of water in the reaction system has been found to significantly accelerate the rate of quaternization reactions involving benzyl halides. googleapis.com The resulting quaternary ammonium salt precipitates from the reaction mixture or is isolated after solvent removal. The formation of these salts can enhance the water solubility of the molecule and is a key step in the synthesis of various biologically active compounds and phase-transfer catalysts. mdpi.comtaylorandfrancis.comgoogle.com

Functionalization with Alkyl Iodides and Other Electrophiles

The chloromethyl group of this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, extending the molecular complexity and utility of the piperidine core. While direct C-H functionalization of the piperidine ring at the C4 position is a challenging but emerging field, the displacement of the chloride ion from the methyl substituent is a more conventional and widely employed strategy.

The reaction with alkyl iodides, often in the presence of a suitable base, can proceed via an Finkelstein-type reaction to yield the corresponding 4-(iodomethyl)piperidine (B3029028) derivative. This transformation is valuable as iodides are generally more reactive leaving groups than chlorides, facilitating subsequent nucleophilic substitution reactions.

Beyond alkyl iodides, the chloromethyl group can react with a diverse array of nucleophiles. These include, but are not limited to, amines, thiols, cyanides, and carbanions. Such reactions are fundamental in the synthesis of more complex piperidine-based structures for various applications, including drug discovery.

| Nucleophile | Reagent Example | Product Type |

| Iodide | Sodium Iodide (NaI) | 4-(Iodomethyl)piperidine |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | 4-(Aminomethyl)piperidine (B1205859) derivatives |

| Thiol | Sodium hydrosulfide (B80085) (NaSH), Thiols | 4-(Thiomethyl)piperidine derivatives |

| Cyanide | Sodium Cyanide (NaCN) | (Piperidin-4-yl)acetonitrile |

| Azide | Sodium Azide (NaN3) | 4-(Azidomethyl)piperidine |

Multi-step Synthetic Approaches Involving Piperidine Precursors

Conversion of Piperidin-4-one Derivatives

Piperidin-4-one and its N-substituted derivatives are readily available starting materials and versatile intermediates in the synthesis of 4-substituted piperidines. The conversion of a piperidin-4-one to this compound involves a two-step sequence: olefination followed by hydrochlorination.

A common olefination method is the Wittig reaction, where the piperidin-4-one is treated with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to introduce a methylene (B1212753) group at the C4 position, yielding a 4-methylenepiperidine (B3104435) derivative. Subsequent treatment of the exocyclic double bond with hydrogen chloride (HCl) proceeds via Markovnikov addition to afford the desired this compound.

An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons reaction, which often offers advantages in terms of ease of purification.

Table of Reaction Steps:

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Wittig Olefination | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi) | 4-Methylenepiperidine derivative |

| 2 | Hydrochlorination | Hydrogen Chloride (HCl) | This compound derivative |

Utilization of Aziridine Ring Expansion Methodologies

Ring expansion reactions of aziridines provide a powerful tool for the stereocontrolled synthesis of various saturated nitrogen heterocycles, including piperidines. The synthesis of this compound derivatives through this methodology typically involves the intramolecular cyclization of a suitably functionalized acyclic precursor to form a transient aziridinium (B1262131) ion, which is then opened by a nucleophile.

For instance, a homoallylic amine containing a leaving group at an appropriate position can be induced to cyclize, forming a bicyclic aziridinium intermediate. The subsequent nucleophilic attack of a chloride ion at one of the carbons of the aziridinium ring can lead to the formation of a six-membered piperidine ring with a chloromethyl substituent at the 4-position. The regioselectivity of the ring-opening is a critical aspect of this methodology and can be influenced by steric and electronic factors of the substrate and the reaction conditions. Theoretical studies have shown that such ring enlargements can proceed through either a synchronous or a stepwise mechanism, often influenced by the solvent polarity. nih.gov

Stereoselective Synthesis and Chiral Induction

The development of stereoselective methods for the synthesis of substituted piperidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Enantioselective and Diastereoselective Routes

Enantioselective synthesis of this compound derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For example, asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral ligands) can afford enantioenriched piperidines. rasayanjournal.co.in

Diastereoselective approaches often rely on substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction. For instance, the reduction of a chiral N-substituted 4-cyanomethylenepiperidine could proceed with facial selectivity, leading to a diastereomerically enriched 4-(cyanomethyl)piperidine, which could then be converted to the chloromethyl derivative. Visible-light-driven radical silylative cyclization of aza-1,6-dienes has also been reported as a method for the stereoselective synthesis of densely functionalized piperidines. nih.gov

Control of Stereochemistry at the Piperidine Ring and Chloromethyl Moiety

Achieving stereocontrol at the C4 position, which bears the chloromethyl group, is a key challenge. If a chiral center is introduced at a different position on the piperidine ring, it can influence the stereochemistry of subsequent reactions at C4. For instance, a bulky substituent at the C2 or C3 position can direct the approach of reagents to the C4 position from the less hindered face of the ring.

In the context of ring-forming reactions, the stereochemistry of the acyclic precursor can be translated into the stereochemistry of the final piperidine product. For example, in an intramolecular cyclization, the geometry of the double bond in a homoallylic amine precursor can determine the relative stereochemistry of the substituents on the newly formed piperidine ring. The use of chiral auxiliaries attached to the nitrogen atom can also effectively control the stereochemical outcome of cyclization reactions.

Catalysis in this compound Synthesis

Catalysis offers a powerful tool for the synthesis of the piperidine scaffold, enabling reactions under milder conditions with greater selectivity and efficiency. Both metal-based and metal-free systems have been developed to construct the 4-substituted piperidine core.

Organometallic catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium Catalysis: Palladium-catalyzed reactions are widely used for the synthesis of saturated heterocycles. One prominent strategy involves the hydrogenation of substituted pyridines. nih.gov For instance, a suitably functionalized 4-(chloromethyl)pyridine (B78701) derivative can be reduced to the corresponding piperidine using a palladium catalyst under a hydrogen atmosphere. nih.gov This approach is often compatible with a wide range of functional groups. nih.gov Another advanced palladium-catalyzed method is the intramolecular cyclization, such as the aza-Heck reaction, which can form the piperidine ring from an acyclic precursor containing an alkene. nih.gov While not a direct route to the title compound, palladium catalysis is also instrumental in modular syntheses of highly substituted nitrogen heterocycles, which can be adapted for complex derivatives. nih.gov

Copper Catalysis: Copper catalysts are a cost-effective and less toxic alternative to palladium for certain transformations. Copper-catalyzed reactions, often involving radical intermediates, have been applied to the synthesis of piperidines. nih.gov For example, enantioselective radical cyclization reactions mediated by copper(I) complexes can be employed to construct the piperidine ring system from unsaturated amine precursors. nih.gov These methods provide a pathway to chiral piperidine derivatives, which are of significant interest in pharmaceutical development. nih.gov

The table below illustrates typical conditions and yields for organometallic-catalyzed synthesis of substituted piperidines, demonstrating the versatility of these methods.

| Catalyst System | Reaction Type | Substrate Example | Product | Yield (%) | Reference |

| Pd/C, H₂ | Hydrogenation | 4-Substituted Pyridine | 4-Substituted Piperidine | >90% | nih.gov |

| Pd(OAc)₂, Ligand | Aza-Heck Cyclization | Alkene-tethered Amine | Substituted Piperidine | 70-85% | nih.gov |

| Cu(I) Complex | Radical Cyclization | Unsaturated Aminonitrile | Chiral Piperidine | 60-80% | nih.gov |

This table presents representative data for the synthesis of substituted piperidines using organometallic catalysis.

Growing environmental concerns have spurred the development of metal-free catalytic systems. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative for piperidine synthesis. These reactions often proceed through domino or cascade sequences, allowing for the rapid construction of complex molecules from simple starting materials. nih.gov

One such approach involves a domino Michael addition/aminalization process catalyzed by a chiral organocatalyst, such as an O-TMS protected diphenylprolinol. nih.gov This method can generate multiple stereocenters in a single step with high enantioselectivity. nih.gov While direct application to this compound is not extensively reported, the principles can be applied to the synthesis of polysubstituted piperidines, showcasing the potential of organocatalysis to create structural complexity without transition metals. nih.govrsc.org

One-Pot Synthesis and Process Intensification

One-Pot Synthesis: One-pot, or tandem, reactions involve multiple sequential transformations in a single reaction vessel, avoiding the need for isolation and purification of intermediates. Multicomponent reactions (MCRs) are a particularly efficient class of one-pot processes. For example, highly functionalized piperidines can be synthesized through the condensation of an aldehyde, an amine, and a β-keto ester. researchgate.netajchem-a.com A four-component condensation has been developed for the synthesis of piperid-4-ones, which are direct precursors to 4-substituted piperidines. nih.gov Another efficient metal-free, one-pot protocol integrates amide activation, reduction, and intramolecular nucleophilic substitution to construct the piperidine ring from halogenated amides. mdpi.com

Process Intensification: This engineering concept aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com In the context of this compound synthesis, process intensification can be achieved by transitioning from traditional batch reactors to continuous flow systems. pharmasalmanac.com Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly important for potentially hazardous reactions. pharmasalmanac.com This enhanced control can lead to higher yields, improved safety, and easier scalability. pharmasalmanac.comfrontiersin.org The use of enabling technologies such as ultrasound can further intensify processes by accelerating reaction rates. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Green chemistry seeks to design chemical products and processes that minimize the use and generation of hazardous substances. unibo.it This philosophy is increasingly integral to the design of synthetic routes for important chemical intermediates.

Solvents account for a significant portion of the waste generated in chemical processes. whiterose.ac.uk Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. For piperidine synthesis, studies have shown that greener solvents like ethanol (B145695) can be superior to more toxic options like methanol, not only from an environmental perspective but also by accelerating reaction rates. ajgreenchem.com Water-mediated cyclization reactions have also been developed as a sustainable approach to piperidinols. nih.gov Furthermore, novel media such as deep eutectic solvents (DES), composed of inexpensive and biodegradable components like glucose and urea, have been successfully used for the synthesis of piperidin-4-one derivatives. asianpubs.org

| Solvent | Classification | Application in Piperidine Synthesis | Advantages | Reference |

| Dichloromethane | Halogenated | Common solvent for organocatalysis | Good solubility for many reagents | rsc.org |

| Methanol | Polar Protic | Used in kinetic studies of piperidine formation | Effective reaction medium | ajgreenchem.com |

| Ethanol | Green Solvent | Synthesis of substituted piperidines | Renewable, less toxic, can accelerate reactions | ajgreenchem.com |

| Water | Green Solvent | Intramolecular cyclization for piperidinols | Environmentally benign, promotes certain reactions | nih.gov |

| Glucose-Urea DES | Green Solvent | Synthesis of piperidin-4-ones | Inexpensive, effective, biodegradable | asianpubs.org |

This interactive table compares different solvents used in the synthesis of piperidine derivatives.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org

To illustrate, consider a plausible two-step synthesis of this compound hydrochloride from 4-pyridinemethanol:

Chlorination: 4-Pyridinemethanol reacts with thionyl chloride to form 4-(chloromethyl)pyridine hydrochloride.

Reduction: The resulting pyridine derivative is hydrogenated to this compound hydrochloride.

The atom economy for the first step (chlorination) is relatively low due to the formation of sulfur dioxide and hydrogen chloride as byproducts. In contrast, the second step (hydrogenation) is a simple addition reaction and has a theoretical atom economy of 100%, as all atoms of the reactants (4-(chloromethyl)pyridine and hydrogen) are incorporated into the final product. Designing synthetic routes that maximize addition-type reactions and minimize the use of stoichiometric reagents that become waste is a key strategy for waste reduction. rsc.org

| Step | Reactants | Desired Product | Byproducts | % Atom Economy |

| 1. Chlorination | 4-Pyridinemethanol (109.13 g/mol ) + Thionyl Chloride (118.97 g/mol ) | 4-(Chloromethyl)pyridine hydrochloride (164.03 g/mol ) | SO₂ (64.07 g/mol ) | 72.5% |

| 2. Hydrogenation | 4-(Chloromethyl)pyridine (127.57 g/mol ) + 3 H₂ (6.06 g/mol ) | This compound (133.62 g/mol ) | None | 100% |

Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. Note: For Step 1, the product is the hydrochloride salt, so HCl is considered incorporated. For Step 2, the calculation is based on the free base for clarity of the addition reaction.

Industrial Synthesis Challenges and Process Optimization

The successful industrial production of this compound hinges on overcoming inherent challenges in the synthetic process, primarily related to the scalability of the chlorination step and the economic viability of the entire manufacturing chain.

Scalability of Synthetic Procedures

The conversion of 4-(hydroxymethyl)piperidine to this compound is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂). While effective, the scale-up of this reaction is fraught with challenges that demand robust process control and engineering solutions.

A significant hurdle in the industrial setting is the management of the exothermic nature of the reaction between 4-(hydroxymethyl)piperidine and thionyl chloride. The reaction generates a substantial amount of heat, which, if not effectively dissipated, can lead to temperature excursions. Such events can result in the formation of undesirable byproducts and pose significant safety risks, including the potential for runaway reactions. google.com Effective heat management is therefore a critical parameter for safe and efficient scale-up. This is typically addressed through the use of jacketed reactors with precise temperature control, controlled addition of the chlorinating agent, and potentially the use of solvents with good heat transfer properties.

The reaction also produces gaseous byproducts, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂). google.com On a large scale, the efficient and safe removal of these corrosive and toxic gases is paramount. This necessitates the use of appropriate scrubbing systems to neutralize the acidic gases before they are released into the atmosphere, adding to the complexity and cost of the manufacturing setup.

Furthermore, the choice of solvent and the concentration of reactants play a crucial role in the scalability of the process. While some laboratory-scale procedures may be performed neat, industrial processes often utilize inert solvents to aid in heat transfer, control viscosity, and facilitate product isolation. The selection of an appropriate solvent must consider factors such as boiling point, solubility of reactants and products, and ease of recovery and recycling to minimize environmental impact and operational costs.

The table below outlines key parameters and challenges associated with the scalability of the chlorination of 4-(hydroxymethyl)piperidine.

| Parameter | Laboratory Scale | Industrial Scale Challenges | Mitigation Strategies |

| Reaction Scale | Milligrams to grams | Kilograms to tons | Staged scale-up studies, process modeling |

| Heat Management | Simple cooling baths | Highly exothermic, risk of runaway reactions | Jacketed reactors, controlled reagent addition, efficient cooling systems |

| Byproduct Removal | Fume hood | Large volumes of corrosive HCl and SO₂ gas | Industrial gas scrubbing systems |

| Reagent Handling | Small quantities | Handling of large volumes of corrosive thionyl chloride | Automated dosing systems, specialized personal protective equipment |

| Process Control | Manual monitoring | Need for precise and automated control | Implementation of Process Analytical Technology (PAT) for real-time monitoring |

Process Analytical Technology (PAT) is increasingly being adopted in the pharmaceutical industry to enhance process understanding and control. nih.govmt.comlongdom.org In the context of this compound synthesis, PAT tools such as in-situ infrared (IR) spectroscopy could be employed to monitor the reaction progress in real-time, ensuring complete conversion and minimizing the formation of impurities. europeanpharmaceuticalreview.com

Cost-Efficiency and Raw Material Sourcing

The economic viability of producing this compound on an industrial scale is heavily dependent on the cost of raw materials and the efficiency of the synthetic process.

Process optimization plays a vital role in enhancing cost-efficiency. This includes maximizing the reaction yield, minimizing the formation of byproducts that would require costly purification steps, and optimizing the use of solvents and reagents. For instance, a patented process for the preparation of similar chloromethylpyridine hydrochlorides emphasizes the use of only a slight excess of thionyl chloride to improve economics and reduce waste. google.com

The table below provides a qualitative comparison of factors influencing the cost-efficiency of this compound synthesis.

| Cost Factor | Description | Optimization Strategies |

| Raw Material: 4-(Hydroxymethyl)piperidine | Major contributor to the overall cost. Price can be volatile. | Strategic sourcing, long-term supplier contracts, exploring alternative synthetic routes to the precursor. |

| Chlorinating Agent | Thionyl chloride is cost-effective but requires special handling. | Evaluating alternative, less corrosive chlorinating agents; optimizing stoichiometry to minimize excess reagent. |

| Solvent Usage | Solvents contribute to cost and environmental impact. | Selection of low-cost, recyclable solvents; process intensification to reduce solvent volume. |

| Energy Consumption | Heating and cooling cycles for the reaction and purification. | Optimization of reaction temperature and time; use of energy-efficient equipment. |

| Waste Treatment | Neutralization and disposal of acidic byproducts and solvent waste. | Process optimization to minimize byproduct formation; solvent recycling programs. |

| Labor and Capital | Cost of specialized equipment and trained personnel. | Automation of the process; implementation of efficient manufacturing practices. |

Ultimately, a holistic approach that considers both the technical challenges of scalability and the economic drivers of the process is essential for the successful and sustainable industrial production of this compound. Continuous process improvement, informed by detailed research and development, is key to maintaining a competitive edge in the pharmaceutical intermediate market.

Elucidation of Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions of the Chloromethyl Group

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions, typically following an SN2 mechanism. This allows for the introduction of a wide range of functional groups at the 4-position of the piperidine (B6355638) ring.

Amines, thiols, and alcohols, acting as nucleophiles, can displace the chloride ion from 4-(Chloromethyl)piperidine to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Amines: The reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding 4-(aminomethyl)piperidine (B1205859) derivatives. These compounds are valuable building blocks in medicinal chemistry. For instance, 4-(Aminomethyl)piperidine is utilized in the synthesis of Schiff bases and as a linker for dendrimers chemicalbook.comsigmaaldrich.com. The piperidine nitrogen can be protected, for example as a tert-butoxycarbonyl (Boc) carbamate, to ensure selective reaction at the chloromethyl site.

Thiols: Thiols and their corresponding thiolates are potent nucleophiles that react with this compound to form thioethers. The reaction of thiols with alkyl halides is a well-established method for the synthesis of sulfides . While specific kinetic data for the reaction with this compound is not readily available, the high nucleophilicity of sulfur suggests this reaction proceeds efficiently. The reaction of thiols with the Burgess reagent to form disulfides highlights a different reactivity pathway for thiols, though direct substitution on an electrophilic carbon is more common researchgate.net.

Alcohols: Alcohols and alkoxides react with this compound to produce the corresponding ethers. The product of the reaction with hydroxide (B78521), 4-(hydroxymethyl)piperidine (also known as 4-piperidinemethanol), is a common synthetic intermediate, often prepared by the reduction of corresponding piperidine-4-carboxylic acid esters with reducing agents like lithium aluminum hydride chemicalbook.com. This indicates that the reverse reaction, the formation of the ether from the chloromethyl precursor, is a feasible nucleophilic substitution.

The relative reactivity of these nucleophiles generally follows the order of their nucleophilicity, which is influenced by factors such as basicity, polarizability, and the solvent used. Typically, thiols are more nucleophilic than amines, which are in turn more nucleophilic than alcohols .

Table 1: Nucleophilic Substitution Products of this compound Derivatives

| Nucleophile | Product Structure | Product Name |

|---|---|---|

| Ammonia (NH₃) | C₅H₁₀N-CH₂-NH₂ | 4-(Aminomethyl)piperidine |

| A generic thiol (R-SH) | C₅H₁₀N-CH₂-SR | 4-((Alkylthio)methyl)piperidine |

| Hydroxide (OH⁻) | C₅H₁₀N-CH₂-OH | 4-(Hydroxymethyl)piperidine |

When a nucleophilic group is tethered to the piperidine nitrogen, an intramolecular nucleophilic attack on the chloromethyl group can occur, leading to the formation of bicyclic systems nih.gov. This process is a key strategy for the synthesis of various azabicycloalkanes. The facility of these reactions is governed by the length and nature of the tether, which influences the stability of the transition state and the resulting ring system. This type of cyclization often follows Baldwin's rules for ring closure.

Electrophilic Nature and Reactivity Profile

The electrophilic character of this compound is centered on the methylene (B1212753) carbon bearing the chlorine atom. The electron-withdrawing inductive effect of the chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles. Its reactivity is analogous to that of a primary alkyl halide. The piperidine ring itself, being a secondary amine, can influence the reactivity, especially if the nitrogen is unprotected and can participate in acid-base equilibria or act as an internal nucleophile. For synthetic applications requiring nucleophilic substitution at the chloromethyl group, the piperidine nitrogen is often protected with an electron-withdrawing group (e.g., Boc, Cbz) to prevent its interference.

Intramolecular Rearrangement Reactions

Under certain conditions, derivatives of this compound can undergo intramolecular rearrangements, often proceeding through bicyclic cationic intermediates.

An intramolecular cyclization, as described in section 3.1.2, where the piperidine nitrogen itself acts as the nucleophile, would lead to the formation of a spirocyclic quaternary ammonium (B1175870) salt. However, a more common pathway to bicyclic systems involves a nucleophile attached to the piperidine nitrogen attacking the chloromethyl group. For example, if a two-carbon chain with a leaving group is attached to the piperidine nitrogen, and the chloromethyl group is converted to a nucleophile, a different cyclization could occur.

A key pathway for rearrangement involves the formation of an azoniabicyclo intermediate. This can be conceptualized by considering an N-substituted this compound where the substituent contains a nucleophilic moiety. Intramolecular SN2 reaction leads to a bridged bicyclic system with a positive charge on the nitrogen atom, known as an azoniabicyclo system. For example, intramolecular cyclization of 4-(2-hydroxyethyl)piperidine leads to the formation of 1-azabicyclo[2.2.2]octane (quinuclidine) sciengine.com. A similar intramolecular displacement involving the chloromethyl group would form a strained azoniabicyclo[4.1.0]heptane cation, though this is less common. More plausible is the formation of larger ring systems like azabicyclo[3.2.1]octane or azabicyclo[2.2.2]octane from appropriately substituted piperidine precursors researchgate.netresearchgate.net.

The formation of strained bicyclic intermediates, such as azoniabicyclo systems, can be a prelude to ring expansion or contraction reactions nih.govresearchgate.net. These rearrangements are often driven by the relief of ring strain or the formation of a more stable carbocation khanacademy.orguregina.ca.

Ring Expansion: A notable analogy is the ring expansion of N-alkyl-2-(halomethyl)pyrrolidines. These compounds form an intermediate aziridinium (B1262131) ion which, upon attack by a nucleophile at the bridgehead carbon, leads to the formation of a 3-substituted piperidine acs.orgrsc.org. A similar pathway could be envisioned for a derivative of this compound. If an azoniabicyclo[x.y.z]alkane system is formed, subsequent bond cleavage and migration could lead to a larger heterocyclic ring system. For instance, novel piperidine derivatives have been synthesized via ring expansion approaches nih.govnih.gov.

Ring Contraction: Ring contraction of piperidines to form pyrrolidines is also a known transformation, often proceeding through oxidative rearrangement or via bicyclic quaternary ammonium intermediates nih.govresearchgate.netrsc.orgrsc.org. For example, piperidines with a leaving group at the 3-position can form bicyclic aziridinium ions that, upon nucleophilic attack, yield pyrrolidine (B122466) derivatives researchgate.net. While a direct pathway for ring contraction initiated from the 4-chloromethyl group is not prominently documented, the general principles suggest that formation of a suitable intermediate, potentially involving the piperidine nitrogen, could trigger such a rearrangement.

Table 2: Potential Rearrangement Pathways

| Starting Moiety | Intermediate | Rearrangement Type | Product Scaffold |

|---|---|---|---|

| N-Alkyl-2-(halomethyl)pyrrolidine | Aziridinium ion | Ring Expansion | 3-Substituted Piperidine |

| 3-Substituted Piperidine | Aziridinium ion | Ring Contraction | 2-Substituted Pyrrolidine |

| N-H Piperidine | Iminium ion | Oxidative Ring Contraction | Pyrrolidine |

Reduction and Hydrogenation Mechanisms

The reduction of this compound primarily targets the carbon-chlorine bond, leading to its conversion to a methyl group. This transformation can be achieved through several mechanisms, including nucleophilic substitution by hydride reagents and catalytic hydrogenolysis.

Hydride Reduction: Strong hydride-donating reagents, such as Lithium Aluminium Hydride (LiAlH₄), and to a lesser extent, Sodium Borohydride (NaBH₄), are capable of reducing primary alkyl halides. masterorganicchemistry.comvt.edu The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) reaction. vt.edu In this pathway, a hydride ion (H⁻) from the metal hydride complex directly attacks the carbon atom of the chloromethyl group, displacing the chloride ion as the leaving group.

The general steps for this reduction are:

A hydride ion from the complex (e.g., [AlH₄]⁻) acts as a nucleophile.

The nucleophile attacks the electrophilic methylene carbon bonded to the chlorine atom.

A transition state is formed where the C-H bond is forming and the C-Cl bond is breaking.

The chloride ion is expelled, resulting in the formation of 4-methylpiperidine (B120128).

LiAlH₄ is a potent reducing agent that readily reduces primary alkyl halides. masterorganicchemistry.com NaBH₄ is a milder agent, and its reaction with alkyl chlorides is significantly slower compared to its efficacy with more reactive alkyl bromides and iodides. vt.edu The reaction with NaBH₄ often requires harsher conditions or is performed in specific solvent systems that can facilitate the reaction. mdma.ch

Catalytic Hydrogenolysis: An alternative method for the cleavage of the C-Cl bond is catalytic hydrogenolysis. This process is analogous to the cleavage of benzyl (B1604629) ethers or halides and involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). nih.govresearchgate.net

The proposed mechanism involves the following stages:

Oxidative Addition: The this compound molecule adsorbs onto the surface of the palladium catalyst. The palladium metal then inserts itself into the carbon-chlorine bond.

Hydrogenolysis: Hydrogen molecules, also adsorbed on the catalyst surface, cleave the carbon-palladium bond, transferring a hydride to the carbon atom and regenerating the catalyst.

Product Formation: The process results in the formation of 4-methylpiperidine and hydrochloric acid. A base is often added to the reaction mixture to neutralize the acid produced, which could otherwise poison the catalyst or lead to unwanted side reactions.

| Method | Reagent(s) | Typical Product | Primary Mechanism | Notes |

| Hydride Reduction | Lithium Aluminium Hydride (LiAlH₄) | 4-Methylpiperidine | SN2 | Highly reactive, must be used in anhydrous non-protic solvents. masterorganicchemistry.comadichemistry.com |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 4-Methylpiperidine | SN2 | Milder reagent; reaction is slower with alkyl chlorides compared to other halides. vt.edumdma.ch |

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | 4-Methylpiperidine | Oxidative Addition/Reductive Elimination | Effective for C-X bond cleavage; reaction can be sensitive to catalyst poisons. nih.gov |

Cross-Coupling Reaction Pathways Involving Piperidine Derivatives

The chloromethyl group in this compound can function as an electrophilic partner in various palladium or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 4-position of the piperidine ring. While Suzuki and Sonogashira couplings are typically employed for aryl or vinyl halides, Kumada and Negishi couplings are more suitable for alkyl halides. wikipedia.orgorganic-chemistry.org

Kumada Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this compound, the reaction would proceed by coupling with a Grignard reagent (R-MgBr).

The catalytic cycle for a nickel-catalyzed Kumada coupling generally involves:

Oxidative Addition: The active Ni(0) catalyst reacts with this compound to form a Ni(II) intermediate.

Transmetalation: The organic group (R) from the Grignard reagent is transferred to the nickel center, displacing the halide.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the product (4-substituted methylpiperidine) and regenerating the Ni(0) catalyst. nrochemistry.com

Negishi Coupling: The Negishi coupling is a versatile reaction that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This pathway is particularly effective for coupling sp³-hybridized carbons, such as the one in the chloromethyl group.

The palladium-catalyzed Negishi coupling cycle is similar to other cross-coupling reactions:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to yield a Pd(II) complex.

Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium complex.

Reductive Elimination: The desired C-C bond is formed as the product is released from the palladium center, which returns to its Pd(0) oxidation state to continue the cycle. youtube.com

| Reaction Name | Catalyst | Organometallic Reagent | Electrophile | Product Type |

| Kumada Coupling | Ni or Pd complexes | Grignard Reagent (R-MgX) | This compound | 4-(Alkyl/Aryl-methyl)piperidine |

| Negishi Coupling | Ni or Pd complexes | Organozinc Reagent (R-ZnX) | This compound | 4-(Alkyl/Aryl-methyl)piperidine |

Studies on Undesired Reaction Pathways and Side Product Formation

Several undesired reaction pathways can compete with the intended transformations of this compound, primarily stemming from the inherent reactivity of its functional groups.

Intramolecular Cyclization: One significant potential side reaction is intramolecular SN2 cyclization. The secondary amine of the piperidine ring is a potent nucleophile that can attack the electrophilic carbon of the chloromethyl group on the same molecule. This would lead to the formation of a strained bicyclic quaternary ammonium salt, specifically 1-azoniabicyclo[2.2.1]heptane chloride. The formation of such bridged azabicyclic systems is known, though the stability and favorability of this specific transformation depend heavily on reaction conditions and the conformational energetics of the transition state. researchgate.netnih.gov

Intermolecular N-Alkylation: A more common side reaction, particularly at higher concentrations, is intermolecular N-alkylation. In this pathway, the nitrogen atom of one this compound molecule attacks the chloromethyl group of another molecule. This reaction initially forms a dimeric species. This dimer still possesses a reactive secondary amine and a chloromethyl group, allowing for subsequent reactions that can lead to the formation of oligomers or polymers. This process is a common complication in the handling and storage of compounds containing both nucleophilic amine and electrophilic alkyl halide functionalities.

Elimination Reaction (Dehydrochlorination): In the presence of a base, this compound can undergo an elimination reaction. A base can abstract a proton from the carbon atom adjacent to the chloromethyl group (the 4-position of the piperidine ring), leading to the formation of a double bond and the expulsion of the chloride ion. This E2 (elimination, bimolecular) pathway results in the formation of 4-methylenepiperidine (B3104435). google.com The choice of base and reaction temperature can significantly influence the extent to which elimination competes with substitution reactions.

Applications in Advanced Organic Synthesis As a Building Block

Role in the Construction of Complex Molecular Architectures

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. researchgate.netnih.gov Consequently, piperidine-containing compounds are crucial synthetic intermediates for drug discovery and development. nih.gov 4-(Chloromethyl)piperidine and its derivatives function as key intermediates in the synthesis of complex therapeutic agents, including analgesics, neuroprotective drugs, and anti-inflammatory agents. chemimpex.com

A notable example of its application is in the development of potent inhibitors of acetylcholinesterase (AChE), which are used as anti-dementia agents. The synthesis of highly active compounds, such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, relies on a 1-benzyl-4-(substituted)piperidine core. nih.gov This highlights the role of the 4-(substituted)piperidine scaffold, accessible from this compound, in assembling intricate and biologically significant molecules. The ability to introduce diverse functionalities via the chloromethyl handle makes it an essential tool for medicinal chemists aiming to create novel molecular entities with tailored pharmacological profiles. chemimpex.com

Synthesis of Diverse Heterocyclic Compounds

The reactivity of the chloromethyl group makes this compound an excellent starting material for synthesizing a variety of more complex heterocyclic systems.

The primary application of this compound in synthesis is the straightforward generation of 4-substituted piperidine derivatives through nucleophilic substitution reactions. The carbon-chlorine bond is readily displaced by a wide range of nucleophiles, allowing for the introduction of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the 4-position of the piperidine ring.

Common transformations include the alkylation of amines, phenols, and thiols. For instance, primary or secondary amines can react with this compound to form the corresponding 4-(aminomethyl)piperidine (B1205859) derivatives. This reaction is a fundamental method for linking the piperidine core to other molecular fragments.

| Nucleophile (Nu-H) | Reagents/Conditions | Product |

| R₂NH (Amine) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 4-((R₂N)methyl)piperidine |

| ArOH (Phenol) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | 4-((ArO)methyl)piperidine |

| ArSH (Thiol) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., EtOH, THF) | 4-((ArS)methyl)piperidine |

| CN⁻ (Cyanide) | NaCN or KCN, Solvent (e.g., DMSO) | 4-(Cyanomethyl)piperidine |

| N₃⁻ (Azide) | NaN₃, Solvent (e.g., DMF) | 4-(Azidomethyl)piperidine |

This table represents generalized reaction pathways for the synthesis of 4-substituted piperidine derivatives.

This compound is a precursor for the synthesis of more complex bicyclic systems, such as spiropiperidines and condensed piperidines (e.g., indolizidines). These structures are of significant interest in medicinal chemistry as they introduce conformational rigidity, which can enhance binding affinity to biological targets.

The synthesis of spiropiperidines can be achieved through intramolecular cyclization. A common strategy involves attaching a nucleophilic side chain to the piperidine nitrogen. This can be followed by a second step where a carbanion, generated on the side chain, displaces the chloride from the 4-(chloromethyl) group, forming the spirocyclic ring system.

Condensed piperidines, such as the indolizidine core, can also be accessed from piperidine derivatives. A synthetic approach might involve the elaboration of the 4-(chloromethyl) group into a longer side chain containing an electrophilic center, which can then undergo intramolecular cyclization with the piperidine nitrogen to form the fused bicyclic structure.

While less common, piperidine derivatives can serve as precursors to other heterocyclic ring systems like pyrrolidines (5-membered rings) and azepanes (7-membered rings) through rearrangement reactions. These transformations typically involve ring-contraction or ring-expansion mechanisms.

For example, a ring expansion to form an azepane can be achieved from a suitably functionalized piperidine. This often involves the formation of an intermediate that facilitates the migration of one of the ring carbons, thereby expanding the ring size from six to seven atoms. Similarly, ring contraction to a pyrrolidine (B122466) can occur through specific rearrangement pathways, although this often requires more complex synthetic design. These methods provide access to diverse heterocyclic scaffolds from a common piperidine starting material.

Integration into Chiral Building Blocks for Asymmetric Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, and the synthesis of enantiomerically pure piperidine derivatives is of paramount importance. nih.govresearchgate.net this compound serves as a key achiral building block that can be strategically integrated into chiral molecules, often through diastereoselective processes or by attachment to a chiral auxiliary.

One common strategy involves the alkylation of a chiral nucleophile with this compound. For example, the reaction with a chiral amino acid derivative can proceed with high diastereoselectivity, dictated by the stereocenter(s) already present in the amino acid. The resulting product incorporates the piperidinemethyl moiety, and the original chiral auxiliary can subsequently be cleaved, yielding an enantioenriched piperidine-containing compound.

Furthermore, derivatives of this compound are instrumental in the synthesis of complex pharmaceutical agents. For instance, chiral 3-substituted piperidines are key intermediates in the synthesis of the PARP inhibitor Niraparib. whiterose.ac.uknih.gov While not a direct precursor to the final chiral center in Niraparib, the piperidine ring itself is a core component, and synthetic strategies often involve the diastereoselective functionalization of a piperidine ring system that can be constructed using precursors related to this compound. The development of chemo-enzymatic methods has also provided pathways to stereo-enriched 3- and 3,4-disubstituted piperidines, which are valuable intermediates for such complex targets. nih.govwhiterose.ac.uk

Another approach is the use of this compound to synthesize chiral ligands for asymmetric catalysis. By reacting it with a chiral amine or alcohol, a new ligand can be formed where the piperidine unit provides steric bulk and a potential coordination site, influencing the stereochemical outcome of reactions catalyzed by a metal complex bearing this ligand.

Table 2: Strategies for Asymmetric Synthesis Involving this compound Moiety

| Asymmetric Strategy | Description | Example Application |

| Chiral Auxiliary | Alkylation of a chiral auxiliary (e.g., Evans oxazolidinone) followed by cleavage. | Synthesis of optically active 4-substituted piperidines. |

| Diastereoselective Alkylation | Reaction with a chiral substrate containing one or more stereocenters to induce a new stereocenter with a specific configuration. | Attachment to a chiral amino acid or natural product scaffold. |

| Chiral Resolution | Separation of a racemic mixture of a this compound derivative that has been functionalized to create diastereomers. | Chromatographic separation of diastereomeric amide or ester derivatives. |

| Synthesis of Chiral Ligands | Incorporation of the piperidinemethyl group into a larger ligand structure used in asymmetric metal catalysis. | Development of novel P,N or N,N-ligands for enantioselective hydrogenation or C-C bond formation. |

The strategic application of this compound as a building block underscores its utility in modern organic synthesis, enabling chemists to construct complex, functionalized, and stereochemically defined molecules with greater control and efficiency.

Medicinal Chemistry and Pharmaceutical Research Applications

Role as a Key Pharmaceutical Intermediate

4-(Chloromethyl)piperidine serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the presence of a reactive chloromethyl group at the 4-position of the piperidine (B6355638) ring. This group acts as an electrophilic handle, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, phenols, thiols, and carbanions. This reactivity allows for the covalent attachment of the piperidine moiety to other molecular fragments, making it an essential building block for constructing target drug molecules.

The incorporation of the 4-methylpiperidine (B120128) unit is often a key step in the synthesis of compounds targeting various receptors and enzymes. The piperidine ring itself is not merely a passive linker; its conformational flexibility and basic nitrogen atom can play critical roles in receptor binding, influencing properties such as solubility, lipophilicity, and metabolic stability. enamine.net Therefore, this compound provides a reliable and efficient means to introduce this "privileged scaffold" into a lead molecule during the drug development process.

Scaffold Design and Lead Optimization in Drug Discovery

In modern drug discovery, lead optimization is the iterative process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The piperidine heterocycle is considered a privileged scaffold because its derivatives have a proven track record of biological activity across numerous therapeutic areas. nih.govthieme-connect.com

The use of this compound in scaffold design allows medicinal chemists to systematically explore the chemical space around a core pharmacophore. By using this building block, the 4-methylpiperidine group can be appended to a parent molecule to:

Introduce a 3D character: Moving away from flat, aromatic structures, the saturated, chair-like conformation of the piperidine ring introduces valuable three-dimensionality, which can lead to improved binding affinity and selectivity. rsc.org

Modulate Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in a biological target.

Provide an Anchor for Further Diversification: The piperidine nitrogen (N-1 position) can be further functionalized, allowing for the introduction of additional substituents to probe for new interactions within a binding pocket.

This modular approach, enabled by reactive intermediates like this compound, simplifies the synthesis of analog libraries, accelerating the identification of drug candidates with optimal properties. rice.edu

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The primary role of the chloromethyl group in this compound is synthetic; it is a reactive leaving group that facilitates the formation of a new carbon-carbon or carbon-heteroatom bond. In the final drug molecule, the chlorine atom is absent, and the piperidine ring is connected to the rest of the molecule via a methylene (B1212753) (-CH₂-) linker.

The "influence" of the original chloromethyl group is therefore manifested in the presence and properties of this methylene bridge. This linker provides a specific spatial separation and rotational flexibility between the piperidine ring and the molecular core, which can be critical for achieving the optimal orientation for binding to a biological target.

Once the piperidine scaffold is incorporated into a molecule, further modifications to the ring itself can have a profound impact on potency and selectivity. SAR studies have shown that the size, position, and electronic nature of substituents on the piperidine ring are critical.

For instance, in the development of novel Farnesyltransferase (FTase) inhibitors, researchers found that substituents at all positions of the piperidine core played an important role in inhibitory activity. acs.org A systematic study of 4-substituted piperidines in a series of p53-hDM2 inhibitors also revealed that modifications at this position could significantly modulate potency. nih.gov

| Compound/Modification | Target | Key Finding | Biological Activity (IC₅₀) |

| FTase Inhibitor Series | |||

| Derivative with 3-bromophenyl at C-4 | FTase | Baseline compound | 40 nM |

| Derivative with 2-bromophenyl at C-4 | FTase | Position of bromo group is critical for potency | 14 nM |

| Derivative with 4-bromophenyl at C-4 | FTase | Substitution at the para-position leads to loss of activity | >1000 nM |

| p53-hDM2 Inhibitor Series | |||

| Compound 20a (R=H) | p53-hDM2 | Unsubstituted piperidine shows moderate activity | 1.12 µM |

| Compound 20t (R=F) | p53-hDM2 | Introduction of fluorine enhances potency | 0.21 µM |

This table presents illustrative data compiled from research on piperidine derivatives to show the impact of substitution on biological activity. acs.orgnih.gov

The piperidine ring typically exists in a low-energy chair conformation, where substituents can occupy either axial or equatorial positions. The specific conformation adopted by the ring and its substituents can lock the molecule into a shape that is either favorable or unfavorable for binding to its target. nih.gov

Medicinal chemists often use conformational restriction as a strategy to enhance binding affinity and reduce off-target effects. This can be achieved by:

Introducing bulky substituents: A large group will preferentially occupy the equatorial position, which can restrict the ring's flexibility.

Strategic placement of polar substituents: The orientation of polar groups like fluorine can be controlled through electronic effects (e.g., hyperconjugation), favoring specific conformations. d-nb.inforesearchgate.net

Creating fused ring systems: Incorporating the piperidine into a bicyclic or polycyclic system, such as a fused bicyclic piperidine, creates a highly rigid structure. nih.gov This removes conformational ambiguity and can pre-organize the molecule into its bioactive conformation, leading to a significant increase in binding affinity.

Understanding and controlling the conformational behavior of the piperidine scaffold is a key principle in rational drug design. nih.gov

The degree of saturation within the six-membered ring can dramatically alter a compound's biological activity. While this compound provides a fully saturated ring, related intermediates can be used to introduce unsaturated backbones, such as a tetrahydropyridine ring. The change in geometry from a 3D, puckered ring to a more planar, unsaturated ring alters the spatial arrangement of substituents and can introduce or remove favorable interactions with a target.

In a study on compounds designed to treat Chagas disease, converting a saturated piperidine ring to its unsaturated tetrahydropyridine analogue resulted in a notable increase in potency. dndi.org Similarly, the reduction of a piperidin-2-one (which has a carbonyl group in the ring) to a fully saturated piperidine led to a more than 10-fold increase in potency against Farnesyltransferase. acs.org

| Compound Series | Ring System | Key Finding | Biological Activity (IC₅₀) |

| Anti-Chagas Agents | Saturated Piperidine | Baseline activity | ~10 µM |

| Unsaturated Tetrahydropyridine | Unsaturation increases potency tenfold | ~1 µM | |

| FTase Inhibitors | Piperidin-2-one | Carbonyl group in ring limits activity | 40 nM |

| Saturated Piperidine | Full saturation significantly boosts potency | 3.7 nM |

This table provides examples from medicinal chemistry research illustrating how the saturation level of the piperidine scaffold affects biological potency. acs.orgdndi.org

This highlights that the choice between a saturated or unsaturated scaffold is a critical decision in drug design, with significant consequences for the ultimate biological activity of the molecule.

Bioisosteric Replacement Strategies Involving Piperidine Rings

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by modifying a lead compound to enhance its therapeutic properties. estranky.skresearchgate.net This approach involves substituting one atom or group with another that possesses similar physical or chemical properties, aiming to improve potency, selectivity, decrease toxicity, or alter pharmacokinetic profiles without significant changes to the chemical scaffold. researchgate.netscispace.comnih.gov The piperidine ring, often introduced into a molecule using reactive synthons like this compound, is a widely used non-classical bioisostere. estranky.sk

The utility of the piperidine ring as a bioisostere stems from its ability to mimic the topology of aromatic or heterocyclic rings while introducing different steric and electronic properties. nih.gov As a saturated heterocycle, it increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a characteristic often associated with improved solubility and more favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For example, in the development of oxytocin receptor antagonists, replacing a pyrazine ring with various saturated heterocycles, including piperidine, was explored to enhance aqueous solubility. nih.gov This tactical deployment of bioisosteres allows medicinal chemists to modulate properties like lipophilicity, polarity, and pKa to achieve a desired biological response. nih.gov

Targeted Drug Discovery Efforts

The this compound scaffold is a valuable building block in the synthesis of targeted therapeutic agents due to the versatility of the piperidine ring in interacting with various biological targets.

The piperidine nucleus is a privileged structure in the design of agents targeting the Central Nervous System (CNS). Its structural features allow for interactions with a variety of CNS receptors, including those for serotonin (5-HT) and dopamine. Dysfunctions in these neurotransmitter systems are linked to numerous psychiatric and neurodegenerative disorders. mdpi.commdpi.com

Research into selective ligands has produced piperidine-based compounds that modulate dopamine and serotonin receptors. mdpi.com For instance, analogues of 1-(3-chlorophenyl)-4-phenethylpiperazine, a related six-membered nitrogen-containing heterocycle, have shown a high affinity for the dopamine transporter (DAT). nih.gov Similarly, m-chlorophenylpiperazine (mCPP) has been shown to bind not only to postsynaptic 5-HT receptors but also displays a notable affinity for serotonin transporters, highlighting the dual action potential of such scaffolds. nih.gov The development of ligands that can selectively target receptor subtypes, such as the dopamine D4 receptor, is an active area of research for treating CNS diseases. mdpi.com

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Chlorophenylpiperazine Analogues | Dopamine Transporter (DAT) | Demonstrated preferentially increased affinity for DAT, yielding highly selective ligands. | nih.gov |

| m-chlorophenylpiperazine (mCPP) | Serotonin Transporter (SERT) | Displays appreciable affinity (IC50 = 230 nM) for serotonin transporters in the human brain. | nih.gov |

| Piperidine-based Ligands | Dopamine D4 Receptor (D4R) | Synthesized as potent and selective D4R antagonists for potential therapeutic use in CNS disorders. | mdpi.com |

The piperidine moiety is a common structural feature in various enzyme inhibitors. This compound can serve as a key intermediate for introducing this scaffold into molecules designed to inhibit specific enzymes. For example, piperidine derivatives are integral to the structure of certain protease inhibitors. In the design of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), a piperidine-4-carboxylic acid moiety was used as a scaffold to build peptidomimetic inhibitors. mdpi.com

Another important class of enzymes targeted by piperidine-containing molecules is the poly (ADP-ribose) polymerase (PARP) family. The PARP inhibitor Niraparib, approved for the treatment of advanced ovarian cancer, features a chiral piperidine structure. nih.gov The synthesis of key chiral piperidine intermediates for Niraparib highlights the importance of this scaffold in modern enzyme inhibitor design. nih.gov

| Inhibitor Class / Example | Target Enzyme | Application / Significance | Reference |

|---|---|---|---|

| Peptidomimetic Piperidines | SARS-CoV-2 Papain-like Protease (PLpro) | Piperidine-4-carboxylic acid used as a core scaffold for developing covalent inhibitors. | mdpi.com |

| Niraparib | Poly (ADP-ribose) Polymerase (PARP) | Approved drug for ovarian cancer featuring a key chiral piperidine intermediate in its synthesis. | nih.gov |

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily involved in inflammatory responses. scbt.com Consequently, H4R antagonists are being investigated as potential treatments for inflammatory conditions like ulcerative colitis and atopic dermatitis. nih.govnih.gov The piperidine and closely related piperazine rings are common structural motifs in the development of potent and selective H4R antagonists.

For instance, 4-Chloro-1-methylpiperidine is a reactant used in the synthesis of indole and benzimidazole piperazines which act as histamine H4 receptor antagonists. chemicalbook.com The discovery of selective H4R antagonists like JNJ 7777120, which contains a piperazine ring, was crucial for demonstrating the role of H4R in inflammation and pruritus. scbt.comnih.gov Subsequent research led to the development of other antagonists, some of which have advanced to clinical studies. nih.gov The modular nature of synthesis, often employing building blocks like functionalized piperidines, allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

| Compound / Precursor | Receptor Target | Activity | Significance | Reference |

|---|---|---|---|---|

| Indole and Benzimidazole Piperazines | Histamine H4 Receptor (H4R) | Antagonist | Synthesized using 4-Chloro-1-methylpiperidine as a reactant. | chemicalbook.com |

| JNJ 7777120 | Histamine H4 Receptor (H4R) | Selective Antagonist | A key tool for understanding H4R function in inflammation. | scbt.comnih.gov |

| H4 Receptor antagonist 1 | Histamine H4 Receptor (H4R) | Inverse Agonist (IC50 = 19 nM) | A potent and selective research tool for H4R studies. | medchemexpress.com |

Development of Specific Therapeutic Agents

The piperidine scaffold is a cornerstone in the development of therapeutics for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govnih.govwikipedia.org Its prevalence is due to the "drug-likeness" of the ring system, which can interact favorably with biological targets while maintaining suitable pharmacokinetic properties for CNS penetration. nih.gov

Piperazine-substituted chalcones, for example, have been investigated as multi-target inhibitors of monoamine oxidase B (MAO-B) and cholinesterases (ChEs), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases. nih.gov Computational ADME predictions for lead compounds from this class revealed their potential as CNS-active drugs. nih.gov Furthermore, the antipsychotic drug (−)-preclamol and the potential CNS agent (−)-OSU6162 are both chiral piperidines, and efficient chemo-enzymatic methods have been developed for their synthesis. nih.gov Muscimol, a GABAA receptor agonist with a structure that can be conceptually related to substituted piperidines, has been studied for its potential in treating epilepsy and neuropathic pain. wikipedia.org These examples underscore the versatility and importance of the piperidine core, often assembled from precursors like this compound, in the quest for novel treatments for complex neurological disorders.

Antiangiogenic Agents

The piperidine scaffold, derivable from precursors like this compound, is a feature in compounds investigated for their antiangiogenic properties—the ability to inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis. Pharmacological research has highlighted that piperidine-containing compounds can exert antiproliferative and antiangiogenic effects. While direct studies initiating from this compound are not extensively detailed in publicly available research, its utility as a synthetic intermediate allows for the construction of molecules with potential antiangiogenic activity. The development of such compounds often involves linking the piperidine nitrogen or the methylene carbon to larger pharmacophores known to interact with pathways controlling angiogenesis. The strategic use of the piperidine moiety can lead to compounds that modulate immune responses and cellular signaling cascades implicated in cancer pathways, including those that regulate blood vessel formation.

Anticancer Agents and Cytotoxic Effects

The piperidine nucleus is a cornerstone in the design of numerous anticancer agents. Derivatives synthesized using this compound as a precursor exhibit a broad range of cytotoxic activities across various cancer cell lines. These compounds function through diverse mechanisms, including the inhibition of critical enzymes, disruption of cellular division, and induction of apoptosis.

One class of such compounds includes 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which have been shown to reduce the growth of hematological cancer cell lines. These agents can increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. Another significant area of research involves the development of piperidine derivatives as inhibitors of farnesyl-protein transferase (FPT), an enzyme crucial for the function of the Ras protein, which is often mutated in cancers. N-(pyridinylacetyl)-4-(...)-piperidine compounds have been identified as potent FPT inhibitors, with some analogues demonstrating significant tumor growth reduction in vivo.

Furthermore, conjugating piperazine derivatives to natural products like vindoline has yielded potent anticancer agents. Compounds containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline core have shown outstanding cytotoxic activity with low micromolar growth inhibition (GI₅₀) values against a majority of the 60 human tumor cell lines used in the National Cancer Institute's screening program (NCI-60). For instance, one of the most potent derivatives exhibited a GI₅₀ value of 1.00 μM on the breast cancer MDA-MB-468 cell line.

The cytotoxic efficacy of various piperidine and piperazine derivatives against different cancer cell lines is summarized in the table below.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | GI₅₀ | Varies by cell line |

| Piperidin-4-ones | Compound II (p-chloro substitution) | Myeloma (U266) | IC₅₀ | 9.8 µM |

| Piperidin-4-ones | Compound IV (p-methyl substitution) | Myeloma (U266) | IC₅₀ | 12.4 µM |

| Vindoline-Piperazine Conjugate | Compound 23 ([4-(trifluoromethyl)benzyl]piperazine derivative) | Breast (MDA-MB-468) | GI₅₀ | 1.00 µM |

| Vindoline-Piperazine Conjugate | Compound 25 (1-bis(4-fluorophenyl)methyl piperazine derivative) | Non-Small Cell Lung (HOP-92) | GI₅₀ | 1.35 µM |

Antimicrobial and Antifungal Compounds

Derivatives of this compound are foundational in the synthesis of novel antimicrobial and antifungal agents. The piperidine ring is a key pharmacophore that can be modified to target various microbial pathogens, including both Gram-positive and Gram-negative bacteria.